molecular formula C17H14FN3O4S2 B2483586 3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 921585-25-3

3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No.: B2483586
CAS No.: 921585-25-3
M. Wt: 407.43
InChI Key: GNARWEHCNWLYIY-UHFFFAOYSA-N
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Description

3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H14FN3O4S2 and its molecular weight is 407.43. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase Inhibition

A study by Hashimoto et al. (2002) explored the effects of various benzenesulfonamide derivatives, including those with a fluorine atom, on cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these compounds preserved COX-2 potency and increased COX1/COX-2 selectivity.

Cytotoxicity and Tumor Specificity

Gul et al. (2016) Gul et al., 2016 synthesized a series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some of these compounds, particularly the ones with fluorine substitutions, showed interesting cytotoxic activities.

Potential in Electrophilic Asymmetric Fluorination

Liu et al. (2000) Liu et al., 2000 developed novel methods for constructing benzenesulfonamide derivatives, including 3,3-disubstituted and 3, 3-spiro-2H,4H-benzo[e]1,2-thiazine-1,1-diones. These methods could be useful in the field of electrophilic asymmetric fluorination.

Carbonic Anhydrase Inhibition

Bilginer et al. (2019) Bilginer et al., 2019 synthesized compounds incorporating benzenesulfonamide moieties and evaluated their effects as inhibitors of carbonic anhydrase isoforms. They found that 4-fluoro substituted derivatives were effective in inhibiting both human cytosolic isoforms hCA I and II, highlighting their potential in treatments where the activity of these isoforms is dysregulated.

Photodynamic Therapy Applications

Pişkin et al. (2020) Pişkin et al., 2020 synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups and evaluated their properties for photodynamic therapy applications. They found that these compounds had high singlet oxygen quantum yield, making them promising for Type II photosensitization in cancer treatment.

Antimicrobial Activity

Sarvaiya et al. (2019) Sarvaiya et al., 2019 synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds containing benzenesulfonamide derivatives and evaluated their antimicrobial activities. They found significant activity against various bacteria and fungi.

Properties

IUPAC Name

3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-10-9-16(19-20-17)12-5-7-14(8-6-12)21-27(24,25)15-4-2-3-13(18)11-15/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNARWEHCNWLYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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